molecular formula C9H11N3O2S B11765211 tert-Butyl (5-cyanothiazol-2-yl)carbamate

tert-Butyl (5-cyanothiazol-2-yl)carbamate

Cat. No.: B11765211
M. Wt: 225.27 g/mol
InChI Key: BINOHIGOGGNASL-UHFFFAOYSA-N
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Description

tert-Butyl (5-cyanothiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H11N3O2S and a molecular weight of 225.26 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C9H11N3O2S/c1-9(2,3)14-8(13)12-7-11-5-6(4-10)15-7/h5H,1-3H3,(H,11,12,13)

InChI Key

BINOHIGOGGNASL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C#N

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (5-cyanothiazol-2-yl)carbamate involves several steps. One common method includes the reaction of 5-cyanothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

tert-Butyl (5-cyanothiazol-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (5-cyanothiazol-2-yl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-cyanothiazol-2-yl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl (5-cyanothiazol-2-yl)carbamate can be compared with similar compounds such as:

These comparisons highlight the unique features and applications of this compound, making it a valuable compound in various scientific and industrial fields.

Biological Activity

tert-Butyl (5-cyanothiazol-2-yl)carbamate is a compound that combines a thiazole ring with a cyanide group and a carbamate moiety, presenting unique properties that are of significant interest in biological research. This article explores its biological activity, including its potential as an enzyme inhibitor and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3O2SC_{10}H_{13}N_{3}O_{2}S, with a molecular weight of 239.29 g/mol. The structural components include:

  • Thiazole ring : Contributes to the compound's reactivity and interaction with biological molecules.
  • Cyanide group : Potentially enhances biological activity through specific interactions.
  • Carbamate moiety : Plays a crucial role in enzyme inhibition mechanisms.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly as an enzyme inhibitor. The following sections detail its specific activities and the methodologies used to assess them.

Enzyme Inhibition

Studies have shown that this compound can inhibit various enzymes, making it valuable for biological assays. Key findings include:

  • Mechanism of Action : The compound interacts with specific enzymes, modulating their activity through competitive or non-competitive inhibition mechanisms. Molecular docking studies suggest that the thiazole and carbamate groups are critical for binding to target sites on enzymes.

Case Studies

  • Anti-Tuberculosis Activity : A study highlighted the potential of thiazole derivatives, including this compound, as inhibitors of Mycobacterium tuberculosis (Mtb). The compound's structure allows it to target the Mur pathway in Mtb, which is essential for bacterial growth and absent in mammalian cells, thus providing selective inhibition .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro tests demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study FocusFindingsReference
Enzyme InhibitionEffective inhibitor of various enzymes; interaction studies reveal binding mechanisms
Anti-TuberculosisTargets Mur pathway in Mtb; selective inhibition with low toxicity to mammalian cells
Antimicrobial ActivitySignificant activity against Gram-positive bacteria, including MRSA; potential for antibiotic development

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